Tetrabutylphosphanium cyanide
Description
Historical Context and Evolution of Phosphonium (B103445) Cyanides in Synthetic Chemistry Research
The development of phosphonium cyanides is rooted in the broader history of phase-transfer catalysis (PTC). The concept of using onium salts, such as quaternary ammonium (B1175870) and phosphonium salts, to transport anionic reagents from an aqueous phase to an organic phase was a significant breakthrough in the mid-20th century. nih.gov This technique overcame the challenge of mutual insolubility between many organic substrates and inorganic reagents. nih.gov
Initially, quaternary ammonium salts were more commonly employed. nih.gov However, phosphonium salts, including tetrabutylphosphonium (B1682233) derivatives, gradually gained prominence due to their often superior thermal stability and lipophilicity, which can lead to enhanced catalytic activity in certain reactions. vulcanchem.com The evolution of cyanation reagents has moved from highly toxic and volatile substances like hydrogen cyanide towards safer, more manageable sources. scispace.com In this context, quaternary ammonium and phosphonium cyanides became valuable as they provide a soluble, and thus more reactive, form of the cyanide ion in organic solvents. thieme-connect.com While much of the early literature focuses on the ammonium analogues like tetrabutylammonium (B224687) cyanide (TBACN), the investigation into phosphonium salts such as tetrabutylphosphanium bromide as phase-transfer catalysts paved the way for the use of their cyanide counterparts. google.com
Contemporary Research Significance and Scope of Tetrabutylphosphanium Cyanide
The contemporary significance of this compound lies in its effectiveness as a nucleophilic cyanide source in anhydrous organic media. vulcanchem.com Its high solubility in common organic solvents like toluene (B28343) and THF enhances the nucleophilicity of the cyanide ion by reducing solvation effects that would be present in aqueous systems. vulcanchem.com This property enables a range of chemical transformations that are otherwise difficult to achieve.
Research applications are found in various areas of organic synthesis. For example, it is used as a catalyst for nucleophilic substitution reactions. A notable application is in the synthesis of benzyl (B1604629) cyanide from benzyl chloride in toluene at 60°C, which proceeds with high purity. vulcanchem.com More advanced applications include its use in the synthesis of pharmaceutical intermediates. A 2024 study reported its use in a Strecker amino acid synthesis to produce intermediates for sitagliptin, achieving a significantly higher yield compared to traditional methods. vulcanchem.com
Table 2: Selected Research Applications of this compound
| Reaction Type | Substrate | Conditions | Product | Yield |
|---|---|---|---|---|
| Nucleophilic Substitution | Benzyl chloride | Toluene, 60°C | Benzyl cyanide | 92% (isolated purity) vulcanchem.com |
| Strecker Synthesis | Sitagliptin intermediate synthesis | - | Sitagliptin intermediate | 88% vulcanchem.com |
| Interfacial Polycondensation | Diamine-diacid chloride | - | Nylon-6,6 | Accelerated rates vulcanchem.com |
Fundamental Role in Mechanistic Studies of Anionic Reactivity
This compound serves as a valuable tool for studying the intrinsic reactivity of the "bare" cyanide anion in organic solvents. By providing a soluble, weakly-coordinating cation-anion pair, it allows researchers to investigate the nucleophilic properties of the cyanide ion without the complicating effects of a solid-liquid interface or strong solvation by protic solvents like water. vulcanchem.com
The phosphonium cation, being larger and more polarizable than the corresponding ammonium cation, often exhibits different ion-pairing behavior. This can influence the reactivity of the associated anion. Studies comparing this compound with its ammonium analog have shown that the phosphonium salt can offer advantages such as greater thermal stability and better solubility in certain organic solvents, leading to faster reaction rates. vulcanchem.com This makes it a useful compound for mechanistic investigations into how the nature of the cation influences the nucleophilicity and reactivity of the cyanide anion in anion-binding catalysis. vulcanchem.comtandfonline.com The fundamental interaction involves the bulky phosphonium cation loosely associating with the cyanide anion, making the anion's lone pair readily available for nucleophilic attack. vulcanchem.comthieme-connect.com
Table 3: Comparative Properties: Phosphonium vs. Ammonium Cyanide
| Property | This compound | Tetrabutylammonium Cyanide |
|---|---|---|
| Thermal Stability (°C) | 150 vulcanchem.com | 120 vulcanchem.com |
| Solubility in CH₂Cl₂ (g/L) | 45 vulcanchem.com | 32 vulcanchem.com |
| Relative Reaction Rate (k, s⁻¹) | 0.18 vulcanchem.com | 0.12 vulcanchem.com |
Overview of Research Paradigms and Methodological Approaches
The study of this compound and its applications falls within the positivist research paradigm, which relies on empirical, quantifiable evidence to understand chemical phenomena. researchgate.net Research methodologies are primarily experimental and analytical.
A central methodological approach is synthesis and characterization . This compound is typically synthesized via an anion exchange reaction between tetrabutylphosphonium bromide and an alkali metal cyanide, such as potassium cyanide (KCN), in a polar aprotic solvent like acetonitrile. vulcanchem.com Purification is commonly achieved through recrystallization. vulcanchem.com
Analytical Characterization is crucial to confirm the identity and purity of the synthesized compound. Standard techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to verify the structure of the tetrabutyl groups, while ³¹P NMR confirms the presence of the phosphonium cation with a characteristic signal. vulcanchem.com
Infrared (IR) Spectroscopy : A strong absorption band in the region of 2080 cm⁻¹ is a definitive indicator of the C≡N triple bond of the cyanide anion. vulcanchem.com
Elemental Analysis : This technique confirms the percentage composition of carbon, hydrogen, nitrogen, and phosphorus, ensuring it matches the theoretical values for the molecular formula C₁₇H₃₆NP. vulcanchem.com
Kinetic and Mechanistic Studies represent another research approach. These investigations often involve monitoring reaction rates under various conditions (e.g., changing solvent, temperature, or concentration) to elucidate the reaction mechanism. caltech.edu Comparative studies against other catalysts, such as tetrabutylammonium cyanide, are employed to understand the specific role of the phosphonium cation in enhancing reaction rates and selectivity. vulcanchem.com
Structure
3D Structure of Parent
Properties
CAS No. |
828276-92-2 |
|---|---|
Molecular Formula |
C17H36NP |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
tetrabutylphosphanium;cyanide |
InChI |
InChI=1S/C16H36P.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 |
InChI Key |
VZOZMYIAKPQSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[C-]#N |
Origin of Product |
United States |
Mechanistic Investigations of Tetrabutylphosphanium Cyanide in Catalytic Transformations
Elucidation of Cyanide Transfer Mechanisms
The ability of tetrabutylphosphanium cyanide to deliver the cyanide anion (CN⁻) is central to its utility in organic synthesis. The mechanisms governing this transfer are multifaceted, depending on the reaction environment, particularly whether it is a homogeneous or a multiphase system.
Role as a Nucleophilic Cyanide Source in Organic Reactions
This compound serves as an effective source of the cyanide ion, a potent nucleophile, for the formation of carbon-carbon and carbon-nitrogen bonds. chemimpex.com The cyanide ion is an ambident nucleophile, capable of reacting at either its carbon or nitrogen atom. thieme-connect.deacs.org However, in most organic reactions, it acts as a carbon nucleophile to generate nitriles. thieme-connect.de
The efficacy of this compound as a nucleophilic source is largely attributed to the nature of its cation, [P(C₄H₉)₄]⁺. The large, lipophilic (fat-loving) tetrabutylphosphanium cation forms a "loose" ion pair with the cyanide anion. dokumen.pub This is in contrast to the "tight" ion pairs formed between cyanide and smaller alkali metal cations like Na⁺ or K⁺. In low-dielectric organic solvents, the interaction energy binding the large phosphonium (B103445) cation and the cyanide anion is much lower. dokumen.pub This weaker association means the cyanide anion is more "naked" and available, enhancing its nucleophilic reactivity and allowing it to participate in reactions like the nucleophilic substitution of alkyl halides to form alkyl nitriles. dokumen.pubdalalinstitute.com This process is a cornerstone of phase-transfer catalysis (PTC), where the phosphonium salt facilitates the movement of the cyanide anion from an aqueous or solid phase into an organic phase where the reaction occurs. dalalinstitute.comoperachem.com
The use of quaternary onium salts like this compound can accelerate reaction rates by many thousands of times compared to reactions using simple metal cyanides in biphasic systems. dokumen.pub This acceleration is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com
Interfacial Phenomena and Anion Transport in Biphasic Systems
In biphasic systems, such as a mixture of water and an immiscible organic solvent, the reaction between a water-soluble nucleophile (like sodium cyanide) and an organic-soluble substrate (like an alkyl halide) is exceedingly slow due to the inability of the reactants to meet. operachem.com this compound excels as a phase-transfer catalyst in these environments by facilitating the transport of the cyanide anion across the phase boundary. acs.orgresearchgate.net
The mechanism of this transport can occur via two primary pathways: the Starks' extraction mechanism and the Makosza interfacial mechanism. ijcmas.commdpi.com
Extraction Mechanism: The lipophilic tetrabutylphosphanium cation pairs with the cyanide anion and extracts it from the aqueous phase into the bulk organic phase. dokumen.pubmdpi.com Once in the organic phase, the activated, loosely-paired cyanide anion can react with the organic substrate. operachem.com
Interfacial Mechanism: The reaction can also occur at the interface between the two liquid phases. researchgate.netijcmas.com In this model, the phosphonium cation resides at the interface, pulling the cyanide anion to the boundary where it reacts with the organic substrate, which also diffuses to the interface.
The rate of reaction in these systems can be influenced by factors such as stirring speed. At low agitation rates, the reaction may be limited by the rate of mass transfer to the interface, indicative of an interfacial mechanism. dokumen.pub At higher stirring speeds, the reaction rate often becomes independent of agitation, suggesting the extraction mechanism is dominant as the interfacial area is maximized. dokumen.pubresearchgate.net The term "interfacial catalysis" describes how the interface itself can possess catalytic properties, creating a unique environment for chemical reactions. sciencenet.cn
Phase-Transfer Catalysis: Mechanistic Pathways and Rate Enhancements
Phase-transfer catalysis (PTC) is a powerful technique that uses catalysts like this compound to enable reactions between reactants located in different immiscible phases. dalalinstitute.comcore.ac.uk The phosphonium salt acts as a shuttle, carrying the reactive anion into the organic phase. operachem.com
Kinetics and Thermodynamics of Anion Exchange in Phase-Transfer Catalysis
The ability of the tetrabutylphosphanium cation (Q⁺) to extract the cyanide anion (Y⁻) from the aqueous phase into the organic phase depends on an equilibrium exchange with the anion originally paired with the catalyst (X⁻), typically a halide like bromide.
Q⁺X⁻(org) + Y⁻(aq) ⇌ Q⁺Y⁻(org) + X⁻(aq)
Thermodynamic parameters, such as the energy of the crystalline lattice of solid salts, can also influence reactivity in solid-liquid PTC systems where the lattice must be broken down for the reaction to proceed. researchgate.net
Influence of Cation Structure on Catalytic Activity and Selectivity
The structure of the quaternary onium cation is a critical determinant of catalytic activity and selectivity in PTC. researchgate.net Generally, phosphonium salts are considered more effective than their ammonium (B1175870) counterparts in many applications. core.ac.ukchesci.com
Key structural factors influencing the catalyst's performance include:
The Central Atom: Phosphonium salts (containing phosphorus) are often more reactive than ammonium salts (containing nitrogen). chesci.com The larger size of the phosphorus atom compared to nitrogen leads to a more diffuse positive charge on the cation. This results in weaker ion pairing with the anion, making the anion more reactive in the organic phase. dokumen.pub
Alkyl Group Size (Lipophilicity): The lipophilicity of the cation, determined by the length and number of its alkyl chains, is crucial. rsc.org A highly lipophilic cation ensures greater solubility in the organic phase, which enhances its ability to pull the reactive anion out of the aqueous phase. core.ac.uk Tetrabutylphosphanium, with its four butyl groups, strikes an effective balance, being sufficiently lipophilic to function as a phase-transfer agent while maintaining some water solubility. rsc.org Studies comparing different catalysts have shown that those with larger alkyl groups, like tricaprylmethylammonium chloride, can exhibit higher reactivity than tetrabutyl-substituted salts in certain reactions. chesci.com
Steric Hindrance: The steric bulk of the cation can influence the size of nanoparticles it stabilizes, which in turn affects their catalytic activity in reactions like Suzuki cross-coupling. mdpi.com
The following table summarizes the comparative reactivity of different phase-transfer catalysts in the extraction of hypochlorite (B82951) ions, illustrating the structural effects.
| Catalyst | Abbreviation | Central Atom | Reactivity Order |
| Tricaprylmethylammonium chloride | TCMAC | Nitrogen | 1 |
| Tetrabutylphosphonium (B1682233) bromide | TBPB | Phosphorus | 2 |
| Tetrabutylammonium (B224687) hydrogen sulphate | TBAHS | Nitrogen | 3 |
| Tetrabutylammonium bromide | TBAB | Nitrogen | 4 |
| Cetyltrimethylammonium bromide | CTMAB | Nitrogen | 5 |
| Data sourced from a study on hypochlorite ion extraction, demonstrating that TBPB is more reactive than its ammonium analogue (TBAB). chesci.com |
Elucidating the Role of Ion-Pairing and Hydrogen Bonding Interactions
The interactions between the catalyst cation, the anion, and the solvent molecules are fundamental to the catalytic mechanism. In the low-dielectric environment of an organic solvent, the tetrabutylphosphanium cation and the cyanide anion exist as an ion pair. dokumen.pub The nature of this ion pairing is critical for reactivity. nih.gov
Ion-Pairing: As previously noted, the large, "soft" tetrabutylphosphanium cation forms a loose ion pair with the cyanide anion. This weak electrostatic attraction, compared to that with smaller, "harder" cations like Na⁺, renders the anion more nucleophilic and reactive. dokumen.pub The goal of asymmetric ion-pairing catalysis is to use chiral catalysts to create organized, chiral ion pairs that can induce enantioselectivity in reactions. nih.gov While tetrabutylphosphanium itself is not chiral, the principles highlight the importance of the ion-pair structure.
Hydrogen Bonding: Hydrogen bonding can also play a significant role. The cyanide anion is a hydrogen bond acceptor. In some systems, interactions between the anion and C-H bonds on the cation or with protic solvent molecules can influence the anion's reactivity. qu.edu.qaresearchgate.net The presence of water molecules can hydrate (B1144303) the ion pair, which generally reduces the anion's reactivity by increasing its solvation shell. ias.ac.in Conversely, in specific cases, hydrogen bonding interactions are proposed as the primary organizational forces in catalyst-substrate complexes, dictating stereoselectivity. nih.gov For instance, anions like fluoride (B91410) and cyanide can interact with sensor molecules through hydrogen bonding or deprotonation, depending on the anion's basicity and the solvent. nasa.gov
Reaction Mechanism Studies in C-C Bond Forming Processes
This compound and other phosphonium salts have been noted for their catalytic activity in C-C bond formation, particularly in the cyanosilylation of aldehydes and ketones. mdpi.comresearchgate.netpnas.org The phosphonium cation facilitates the delivery of the cyanide nucleophile in organic media, enabling reactions that would otherwise be slow or inefficient.
The quintessential C-C bond-forming reaction involving this compound is the nucleophilic addition of the cyanide ion to a carbonyl group. This process is fundamental to the synthesis of cyanohydrins and their derivatives, which are valuable synthetic intermediates. researchgate.net
The general mechanism for cyanohydrin formation begins with the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of an aldehyde or ketone. This step results in the formation of a tetrahedral alkoxide intermediate. In the presence of a proton source, this intermediate is protonated to yield the final cyanohydrin product. mdpi.com
In the context of cyanosilylation, where trimethylsilyl (B98337) cyanide (TMSCN) is used, this compound acts as a catalyst to facilitate the transfer of the cyanide group to the carbonyl compound, forming a silylated cyanohydrin. Research has shown that phosphonium salts can catalyze the cyanosilylation of both aldehydes and ketones. mdpi.comresearchgate.netresearchgate.net The mechanism in this case involves the activation of the otherwise unreactive TMSCN. The cyanide ion from the phosphonium salt can react with TMSCN to form a hypervalent, pentacoordinate silicon species, [TMS(CN)2]⁻. researchgate.net This species is a much more potent cyanating agent than TMSCN itself and readily reacts with the carbonyl substrate.
A related mechanism has been proposed for catalysis by neutral phosphines, where the phosphine (B1218219) activates the C-Si bond of TMSCN. mdpi.com For phosphonium salt catalysts, their role is to provide the nucleophilic cyanide that initiates the formation of the active cyanating agent. A polymer-supported phosphonium salt, Rasta resin-PPh₃BnCl, has been demonstrated to be an effective and recyclable catalyst for the cyanosilylation of a wide range of carbonyl compounds, underscoring the utility of the phosphonium moiety in this transformation. organic-chemistry.org
Achieving stereochemical control, particularly asymmetric induction, is a primary objective in modern organic synthesis. This involves the preferential formation of one enantiomer or diastereomer over another. While C-C bond-forming reactions like cyanohydrin formation can generate new stereocenters, the use of simple, achiral catalysts such as this compound does not, by itself, induce asymmetry.
The effective control of stereochemistry in these reactions typically necessitates the use of chiral catalysts or auxiliaries. pnas.org For instance, asymmetric cyanosilylation has been successfully achieved using chiral metal complexes or chiral organocatalysts like modified thioureas or cinchona alkaloids, which create a chiral environment around the substrate during the enantio-determining C-C bond formation step. pnas.org The literature on asymmetric transformations catalyzed specifically by this compound is not extensive, as its primary role is to function as a simple, achiral source of the cyanide anion.
The mechanistic pathway of cyanide-catalyzed reactions has been a subject of detailed study. In the cyanosilylation of aldehydes and ketones catalyzed by cyanide-delivering salts, spectroscopic and kinetic studies on the analogous tetrabutylammonium salts have provided evidence for the formation of key intermediates. researchgate.net A central intermediate is the hypervalent pentacoordinate silicate (B1173343), [TMS(CN)2]⁻, which is formed from the reaction between the catalyst-derived cyanide ion and the TMSCN reagent. researchgate.net This intermediate is considered the active species that transfers the cyanide to the carbonyl substrate.
The catalytic cycle can be influenced by reaction conditions. For example, the presence of water can change the reaction mechanism from Lewis base catalysis to Brønsted base catalysis. researchgate.net While detailed computational studies specifically modeling the transition states involving the tetrabutylphosphanium cation are not widely available, the general principles derived from studies of related quaternary ammonium systems are considered relevant. These studies investigate the energetics of the nucleophilic attack and the structure of the transition state, confirming the role of the catalyst in activating the cyanide source.
The efficiency of phosphonium salts as catalysts has been demonstrated in various systems. For example, a heterogeneous, polymer-supported phosphonium salt catalyst allows for the efficient synthesis of cyanohydrin trimethylsilyl ethers from a variety of aldehydes and ketones, with the catalyst being easily separated and reused. organic-chemistry.org
Interactive Data Table: Cyanosilylation of Carbonyl Compounds Using a Polymer-Supported Phosphonium Salt Catalyst
The following table presents the results from the cyanosilylation of various aldehydes and ketones using the heterogeneous Rasta resin-PPh₃BnCl catalyst, demonstrating the effectiveness of phosphonium salts in this C-C bond-forming reaction. organic-chemistry.org
Information regarding catalytic applications of this compound is limited in publicly available scientific literature.
Extensive research has revealed a significant lack of specific data on the catalytic use of this compound in the advanced organic synthesis reactions outlined in the user's request. The majority of scientific literature focuses on the catalytic activities of its ammonium analogue, tetrabutylammonium cyanide.
Due to the absence of detailed research findings, including reaction conditions, yields, and substrate scope specifically for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The available information is insufficient to construct the requested data tables and in-depth discussion for each specified catalytic application.
Catalytic Applications of Tetrabutylphosphanium Cyanide in Advanced Organic Synthesis
Applications in Nucleophilic Substitution Reactions (SN2/SN1)
Halogen Exchange Reactions
Halogen exchange reactions, classically exemplified by the Finkelstein reaction, are fundamental transformations in organic synthesis that involve the substitution of one halogen atom for another in an alkyl or aryl halide. organic-chemistry.orgiitk.ac.inacs.org These reactions typically proceed via an SN2 mechanism, where a nucleophilic halide anion displaces a halide leaving group. acs.org The efficiency of such reactions, particularly when using alkali metal salts like sodium cyanide or potassium cyanide, can be limited by the low solubility of the salt in the organic solvents where the substrate is dissolved. princeton.edu
Phase-transfer catalysts (PTCs) are employed to overcome this solubility barrier. Quaternary onium salts, including both ammonium (B1175870) and phosphonium (B103445) salts, are effective PTCs for this purpose. beilstein-journals.org The lipophilic cation (e.g., tetrabutylphosphonium) pairs with the nucleophilic anion (e.g., cyanide) and transports it from the solid or aqueous phase into the organic phase, where it can react with the organic substrate. princeton.edu
While specific documented examples detailing the use of tetrabutylphosphonium (B1682233) cyanide for halogen exchange are less common than for its ammonium analogue, its function is based on the well-established principles of phase-transfer catalysis. The tetrabutylphosphonium cation facilitates the dissolution of the cyanide ion in the organic phase, increasing its effective concentration and accelerating the rate of nucleophilic substitution on an alkyl halide. The process is catalytic, as the phosphonium cation is regenerated in the organic phase to repeat the cycle.
Table 1: Conceptual Halogen Exchange (Finkelstein-type) Reaction
| Component | Role | Example |
|---|---|---|
| Substrate | Alkyl Halide | R-Br or R-Cl |
| Nucleophile Source | Inorganic Cyanide | NaCN (solid) |
| Catalyst | Phase-Transfer Catalyst | Tetrabutylphosphonium Cyanide |
| Solvent | Aprotic Organic Solvent | Toluene (B28343), Dichloromethane (B109758) |
| Product | Alkyl Cyanide | R-CN |
Advanced Phase-Transfer Catalysis Methodologies
The primary utility of tetrabutylphosphonium cyanide lies in its function as a phase-transfer catalyst. Its effectiveness is rooted in the ability of the bulky, lipophilic tetrabutylphosphonium cation to form a soluble ion pair with the cyanide anion in nonpolar organic solvents.
Asymmetric phase-transfer catalysis is a powerful strategy for the synthesis of chiral molecules. beilstein-journals.org This methodology relies on the use of a chiral phase-transfer catalyst to create a stereochemically defined environment for the reaction between a nucleophile and a prochiral substrate. The catalyst forms a tight ion pair with the reacting anion, and the non-covalent interactions within this chiral ion pair guide the nucleophilic attack to one face of the substrate, resulting in an enantiomerically enriched product.
Tetrabutylphosphonium cyanide is an achiral salt; its cation lacks any stereogenic centers. Therefore, it cannot function as the primary source of chirality in an enantioselective transformation. The development of asymmetric phase-transfer catalysis has centered on the design of chiral quaternary ammonium and phosphonium salts, often derived from natural products like Cinchona alkaloids or built around axially chiral scaffolds like BINOL. nih.govresearchgate.net These sophisticated catalysts possess well-defined three-dimensional structures that are essential for effective stereochemical control. acs.org
In principle, an achiral catalyst like tetrabutylphosphonium cyanide could be used in a system that contains a separate chiral agent, but it would not be the component responsible for the enantioselectivity. The field of asymmetric ion-pairing catalysis is predicated on the direct involvement of the chiral cation in the stereodetermining step. nih.gov
Multiphase reaction systems, such as liquid-liquid (e.g., water-toluene) or solid-liquid (e.g., solid KCN-toluene), are common in industrial organic synthesis. researchgate.net Tetrabutylphosphonium cyanide excels in these environments by facilitating the transfer of the cyanide ion across the phase boundary. smolecule.com
In a typical liquid-liquid system, an inorganic cyanide salt is dissolved in the aqueous phase, while the organic substrate resides in the immiscible organic phase. The tetrabutylphosphonium cation exchanges its original counter-ion for a cyanide ion at the interface, and the resulting [P(C₄H₉)₄]⁺[CN]⁻ ion pair, being soluble in the organic layer, diffuses away from the interface to react with the substrate. princeton.edu
In solid-liquid phase-transfer catalysis, the phosphonium salt solubilizes the cyanide ion directly from the surface of the solid inorganic salt crystal into the bulk organic phase. sci-hub.st This approach avoids the presence of water, which can be advantageous in reactions where substrates or products are sensitive to hydrolysis. sci-hub.st The ability to function effectively in these multiphase environments makes tetrabutylphosphonium cyanide a versatile tool for nucleophilic cyanation reactions.
Table 2: Components of Multiphase Systems for Cyanation
| System Type | Phase 1 (Nucleophile Reservoir) | Phase 2 (Substrate Phase) | Catalyst Role |
|---|---|---|---|
| Liquid-Liquid | Aqueous solution of NaCN or KCN | Organic solvent (e.g., toluene) with dissolved alkyl halide | Transports CN⁻ from aqueous to organic phase. |
| Solid-Liquid | Solid NaCN or KCN powder | Organic solvent (e.g., acetonitrile) with dissolved alkyl halide | Extracts CN⁻ from the solid surface into the organic phase. |
Asymmetric Phase-Transfer Catalysis for Enantioselective Synthesis
Development of Novel Catalytic Systems Utilizing Tetrabutylphosphanium Cyanide
Recent advances in catalysis have focused on developing novel systems that offer greater control over reaction outcomes, such as regioselectivity. A notable development is the creation of transition-metal-free, dual-catalytic systems where simple organic catalysts can achieve transformations previously reliant on expensive and toxic heavy metals. eurekalert.org
One such innovative system has been reported for the hydrocyanation of internal alkynes. eurekalert.orgscribd.com Hydrocyanation traditionally suffers from poor control over which carbon of the multiple bond receives the cyanide group. eurekalert.org In a recently developed dual-catalytic system, the regioselectivity of the hydrocyanation of unbiased alkynes was controlled by the choice of catalyst. The system relies on a base-catalyzed isomerization of the alkyne to an allene (B1206475) intermediate. scribd.com
When a phosphine (B1218219) catalyst (e.g., triphenylphosphine) is used, it facilitates the transfer of HCN to the γ-carbon of the allene intermediate. scribd.com
Remarkably, when the phosphine catalyst is replaced with tetrabutylammonium (B224687) cyanide (TBACN) , the regioselectivity completely switches, leading to the formation of the complementary regioisomer via direct nucleophilic addition of the cyanide anion to the β-position of the allene. scribd.com
This system demonstrates a powerful principle of regiodivergent synthesis, where access to different constitutional isomers is achieved simply by changing one component of the catalytic system. scribd.com While this specific research utilized tetrabutylammonium cyanide, it establishes a novel catalytic concept. Given the analogous function of tetrabutylphosphonium salts as phase-transfer catalysts, this represents a forward-looking catalytic strategy where tetrabutylphosphonium cyanide could potentially be employed to achieve similar control over reaction pathways.
Table 3: Regiodivergent Dual-Catalysis Concept
| Catalyst System Component | Intermediate | Reaction Pathway | Product Regioisomer |
|---|---|---|---|
| Triphenylphosphine + Base | Allene | Phosphine-catalyzed HCN transfer | γ-Cyanation |
| Tetrabutylammonium Cyanide + Base | Allene | Direct CN⁻ nucleophilic addition | β-Cyanation |
Advanced Spectroscopic Characterization and Analytical Research for Tetrabutylphosphanium Cyanide
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
A combination of spectroscopic techniques is employed to confirm the identity and assess the purity of tetrabutylphosphonium (B1682233) cyanide. Each method provides unique insights into the molecule's structure, from the atomic connectivity within the cation to the characteristic vibrations of the cyanide anion.
NMR spectroscopy is a cornerstone for the structural verification of tetrabutylphosphonium cyanide, providing detailed information about the hydrogen, carbon, and phosphorus environments.
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the four equivalent butyl chains attached to the phosphorus atom. These typically appear as a series of multiplets in the aliphatic region (approx. 0.9-3.0 ppm), representing the methyl (CH₃), methylene (B1212753) (CH₂), and phosphonium-adjacent methylene (P-CH₂) protons.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom in the butyl chains. The chemical shifts provide confirmation of the aliphatic framework.
³¹P NMR: The most definitive NMR technique for this compound is phosphorus-31 NMR. It shows a single, characteristic resonance for the tetracoordinate phosphorus center, confirming the presence of the phosphonium (B103445) cation. The chemical shift is sensitive to the electronic environment of the phosphorus atom.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|
| ³¹P | ~ +34 | [P(CH₂CH₂CH₂CH₃)₄]⁺ |
| ¹³C | ~ 58-60 | P-CH₂ (with P-C coupling) |
| ¹³C | ~ 23-25 | P-CH₂-CH₂ |
| ¹³C | ~ 19-21 | CH₂-CH₃ |
| ¹³C | ~ 13-14 | CH₂-CH₃ |
| ¹H | ~ 2.0-2.4 | P-CH₂ |
| ¹H | ~ 1.4-1.6 | P-CH₂-CH₂-CH₂ |
| ¹H | ~ 0.9-1.0 | CH₂-CH₃ |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are crucial for identifying the functional groups present in tetrabutylphosphonium cyanide.
The most prominent feature in the IR spectrum is the sharp, intense absorption band corresponding to the C≡N stretching vibration of the cyanide anion. This band typically appears in the region of 2050–2150 cm⁻¹. The exact position can be influenced by the cation and the sample matrix but serves as a definitive marker for the cyanide group. Other significant bands include the C-H stretching and bending vibrations from the numerous C-H bonds in the four butyl chains of the phosphonium cation.
Raman spectroscopy provides complementary information. Low-frequency Raman observations can be used to study the intermolecular and interionic interactions within the crystal lattice of phosphonium salt hydrates, revealing details about the lattice vibration modes. mdpi.com
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |
|---|---|---|
| 2960-2870 | C-H stretching | IR, Raman |
| ~2050-2150 | C≡N stretching | IR, Raman |
| 1470-1450 | C-H bending | IR, Raman |
Mass spectrometry (MS) is used to confirm the molecular weight of the constituent ions and to analyze their fragmentation patterns. pg.edu.pl Using soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the mass spectrum is dominated by the peak corresponding to the intact tetrabutylphosphonium cation, [P(C₄H₉)₄]⁺. pg.edu.pl The cyanide anion (CN⁻) can be observed in negative ion mode.
High-resolution mass spectrometry can provide the exact mass of the cation, confirming its elemental composition. Fragmentation analysis, typically using tandem mass spectrometry (MS/MS), can show the sequential loss of butyl groups or other fragments from the cation, further corroborating its structure. pg.edu.pl
| Ion | Formula | Expected m/z (Mass-to-Charge Ratio) |
|---|---|---|
| Tetrabutylphosphonium Cation | [P(C₄H₉)₄]⁺ | 259.26 |
| Cyanide Anion | [CN]⁻ | 26.00 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
In-Situ Spectroscopic Monitoring of Reactions Catalyzed by Tetrabutylphosphonium Cyanide
Tetrabutylphosphonium cyanide is an effective catalyst for various organic transformations, most notably the cyanosilylation of aldehydes and ketones. researchgate.netmdpi.compnas.org In-situ spectroscopic techniques are powerful tools for studying these catalytic processes in real-time, providing critical data on reaction kinetics and helping to identify transient intermediate species.
The cyanosilylation of an aldehyde with trimethylsilyl (B98337) cyanide (TMSCN) is a representative reaction catalyzed by tetrabutylphosphonium cyanide. mdpi.compnas.org In this reaction, the phosphonium salt acts as a phase-transfer catalyst or a Lewis base activator. pg.edu.plpnas.org
Real-time monitoring can be effectively achieved using in-situ IR spectroscopy. By tracking the decrease in the intensity of the carbonyl (C=O) stretching band of the aldehyde reactant and the simultaneous increase in the intensity of the C-O stretching band of the cyanohydrin silyl (B83357) ether product, one can obtain kinetic profiles for the reaction. mdpi.com This allows for the determination of reaction rates, catalyst turnover frequency, and the influence of reaction parameters such as temperature and concentration.
Similarly, in-situ NMR spectroscopy can be used to follow the reaction progress by monitoring the disappearance of reactant signals and the appearance of product signals over time.
| Reaction Component | Role | In-Situ IR Monitoring (Wavenumber, cm⁻¹) | Kinetic Information Gained |
|---|---|---|---|
| Aldehyde (e.g., Benzaldehyde) | Substrate | ~1700 (C=O stretch, decreases) | Reaction Rate, Catalyst Efficiency, Order of Reaction |
| Trimethylsilyl Cyanide (TMSCN) | Cyanide Source | ~2180 (Si-CN stretch, decreases) | |
| O-silylated Cyanohydrin | Product | ~1090 (C-O stretch, increases) |
Understanding the reaction mechanism requires the identification of any short-lived intermediates that are formed during the catalytic cycle. In phosphonium salt-catalyzed cyanosilylations, the mechanism is believed to involve the activation of either the carbonyl compound or the TMSCN. pnas.org
One proposed mechanism involves the nucleophilic cyanide ion attacking the silicon atom of TMSCN, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate, [Me₃Si(CN)₂]⁻. This highly reactive species would then be a more potent cyanide donor to the aldehyde. researchgate.net Another pathway suggests the cyanide ion first attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then trapped by the silyl group. pnas.org
In phase-transfer catalysis, tetrabutylphosphonium cyanide itself is a key intermediate. It is formed in an aqueous phase via anion exchange with a salt like sodium cyanide and the catalyst precursor (e.g., tetrabutylphosphonium bromide), and then transfers to the organic phase to deliver the cyanide nucleophile to the substrate. pg.edu.pl The resulting tetrabutylphosphonium chloride then returns to the aqueous phase, completing the catalytic cycle. pg.edu.pl
Detecting these transient species is challenging but can be attempted using specialized techniques such as low-temperature NMR or rapid-scan IR spectroscopy, which can trap or capture the intermediates before they decay.
Real-Time Reaction Progress Monitoring and Kinetic Studies
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure
While specific, publicly available crystallographic data for tetrabutylphosphanium cyanide is scarce in the surveyed literature, the solid-state structures of numerous closely related tetrabutylphosphonium and tetrabutylammonium (B224687) salts have been extensively studied. nih.govnih.gov These studies provide a strong basis for predicting the structural characteristics of this compound. The structure will consist of discrete tetrabutylphosphanium ([P(C₄H₉)₄]⁺) cations and cyanide (CN⁻) anions interacting primarily through electrostatic forces.
The tetrabutylphosphanium cation is characterized by a central phosphorus atom in a tetrahedral coordination geometry, bonded to four butyl chains. These alkyl chains are typically flexible and can adopt various conformations. In the solid state, the cation is sterically bulky. The cyanide anion is a simple, linear diatomic species. The crystal packing in such salts is a balance between maximizing electrostatic attraction and achieving efficient space-filling of the large, non-polar cations. Often, the crystal lattice will feature distinct hydrophilic and hydrophobic regions, with the charged phosphonium centers and anions forming ionic layers or domains, segregated from the non-polar alkyl chains. unlp.edu.ar
Studies on various tetrabutylammonium and tetrabutylphosphonium salts show they crystallize in several systems, including monoclinic and orthorhombic. nih.govrsc.org For example, the crystal structure of tetrabutylammonium nitroprusside dihydrate has been determined, revealing the arrangement of the large cation around the complex anion. researchgate.net Similarly, detailed crystallographic data is available for tetrabutylphosphonium salts with various borate (B1201080) anions. ny.govepa.gov These related structures serve as excellent models for the anticipated solid-state arrangement of this compound.
Interactive Data Table: Crystallographic Data of Related Tetrabutyl-Ammonium/Phosphonium Salts
| Compound Name | Formula | Crystal System | Space Group | Key Dimensions (Å) | Reference |
| Tetrabutylammonium Gallium Tetrachloride | Bu₄N[GaCl₄] | Orthorhombic | Pnna | a=18.473, b=11.680, c=11.548 | nih.gov |
| Tetrabutylammonium Gallium Tetrabromide | Bu₄N[GaBr₄] | Orthorhombic | Pnna | a=18.624, b=11.724, c=11.679 | nih.gov |
| Tetrabutylammonium Gallium Tetraiodide | Bu₄N[GaI₄] | Monoclinic | P2₁/n | a=13.011, b=13.061, c=16.329 | nih.gov |
| (Tetrabutylammonium)₂ [Fe(CN)₅NO]·2H₂O | [(C₄H₉)₄N]₂[Fe(CN)₅NO]·2H₂O | Monoclinic | P2₁/n | a=15.118, b=18.657, c=16.890 | researchgate.net |
| Tetrabutylphosphonium bis(butane-1,4-dioxy)borate | [P(C₄H₉)₄][B(C₄H₈O₂)₂] | - | - | - | ny.gov |
Advanced Analytical Methodologies for Trace Analysis in Complex Mixtures
The detection and quantification of this compound at trace levels in complex matrices, such as industrial effluents or environmental samples, present a significant analytical challenge. ajpp.in The compound consists of two distinct moieties—the tetrabutylphosphanium cation and the cyanide anion—which often require different analytical approaches for optimal detection. Advanced methodologies are essential to overcome matrix interferences and achieve the low detection limits required for environmental monitoring and process control. thieme-connect.com
For the cyanide anion, several highly sensitive methods are available. Ion chromatography (IC) is a powerful technique for separating and determining cyanide. nist.gov When coupled with electrochemical detection (amperometry), IC can achieve detection limits in the low microgram-per-liter (µg/L) or parts-per-billion (ppb) range. mdpi.comgtfch.org This method is relatively free from common interferences like sulfide (B99878) and halides. mdpi.com Other IC detection methods include suppressed conductivity, which can be used to determine the cyanate (B1221674) ion after oxidation of cyanide, and UV-VIS detection for certain metal-cyano complexes. gtfch.orgcymitquimica.com For forensic and biological samples, gas chromatography-mass spectrometry (GC-MS) is often employed after a derivatization step, such as pentafluorobenzylation, to make the cyanide volatile and detectable with high specificity and sensitivity. rsc.orgthieme-connect.com
For the tetrabutylphosphanium cation, liquid chromatography-mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), are the methods of choice. rsc.org These techniques are well-suited for analyzing non-volatile, charged compounds like quaternary phosphonium salts. researchgate.net Electrospray ionization (ESI) is typically used to generate ions in the gas phase for MS analysis. The high sensitivity and selectivity of LC-MS/MS, especially in selected reaction monitoring (SRM) mode, allow for quantification at very low concentrations, often in the sub-fmol range, even in complex samples like river water or wastewater. researchgate.netysi.com In some analytical procedures for cyanide, related quaternary ammonium (B1175870) salts like tetrabutylammonium sulfate (B86663) are used as phase-transfer catalysts, facilitating the extraction and derivatization of the cyanide ion. thieme-connect.com This highlights the chemical compatibility of these two ions in analytical systems.
A comprehensive strategy for the trace analysis of this compound would likely involve LC-MS/MS. This technique has the potential to simultaneously detect the parent tetrabutylphosphanium cation and, with appropriate optimization of chromatographic conditions and detector settings (likely in negative ion mode), the cyanide anion. Alternatively, a dual-method approach could be employed, using LC-MS/MS for the cation and a dedicated IC or GC-MS method for the anion to ensure maximum sensitivity and accuracy for both components.
Interactive Data Table: Advanced Analytical Methods for Cyanide and Quaternary Phosphonium Salts
| Analytical Technique | Analyte | Principle | Typical Detection Limit | Application Area | Reference(s) |
| Ion Chromatography with Electrochemical Detection (IC-EC) | Free Cyanide (CN⁻) | Anion exchange separation followed by amperometric detection at a silver electrode. | 1 µg/L | Environmental Water, Dust Samples | mdpi.comgtfch.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Cyanide (after derivatization) | Chemical conversion to a volatile derivative (e.g., PFB-CN), gas chromatographic separation, and mass spectrometric detection. | 24 ng/mL (LOD in blood) | Biological Samples, Forensic Toxicology | rsc.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quaternary Phosphonium Salts | Reversed-phase liquid chromatographic separation followed by electrospray ionization and tandem mass spectrometry. | Sub-fmol range | Environmental Water, Polyester Resins, Biological Samples | researchgate.netresearchgate.netysi.com |
| Ion Chromatography with Suppressed Conductivity | Cyanide (as Cyanate) | Oxidation of CN⁻ to CNO⁻, followed by anion exchange separation and conductivity detection. | - | Environmental Water | gtfch.org |
| Automated Gas Diffusion Amperometry | Total Cyanide | Diffusion of HCN gas across a membrane into a basic solution, followed by amperometric detection. | 3-500 µg/L range | Industrial Effluents |
Computational and Theoretical Investigations of Tetrabutylphosphanium Cyanide Reactivity
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed picture of the electronic properties and energetics of molecules. These methods are instrumental in understanding the fundamental aspects of bonding, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of various chemical systems, including ionic liquids like tetrabutylphosphanium cyanide. DFT calculations can elucidate the nature of the interactions between the tetrabutylphosphanium cation and the cyanide anion. nih.govrsc.org
Studies on related phosphonium-based ionic liquids have demonstrated that DFT is effective in optimizing molecular geometries and understanding intermolecular interactions. acs.org For instance, in the context of other cyanide-containing systems, DFT has been used to investigate the mechanism of ratiometric responses to the cyanide ion and to calculate molecular structures. nih.gov The theory can also be employed to analyze the electrophilic properties of individual atoms within the compound. nih.gov
Time-dependent DFT (TD-DFT) is a powerful extension of DFT for studying excited states and electronic spectra. rsc.org For example, TD-DFT calculations on cyanide-bridged molecular squares have been used to interpret their UV-Vis absorption spectra, identifying key electronic transitions. rsc.org Such methods could be applied to this compound to predict its spectroscopic characteristics.
The reactivity of the cyanide anion in different chemical environments is another area where DFT provides significant insights. For example, DFT calculations have been used to explore the reaction mechanisms of cyanide in various organic reactions, including its role as a nucleophile. researchgate.net The theory can also be used to understand the stability and decomposition pathways of the cation. nih.gov
Below is a table summarizing typical parameters that can be obtained from DFT calculations on this compound:
| Parameter | Description |
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic stability. nih.gov |
| Mulliken Atomic Charges | The partial charge distribution on each atom, offering insights into electrostatic interactions. |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra, which can be compared with experimental data. nih.gov |
| Reaction Energy Profile | The energy changes along a reaction coordinate, used to determine activation energies and reaction mechanisms. researchgate.netresearchgate.net |
Ab Initio Methods for High-Level Electronic Structure Characterization
For even higher accuracy in electronic structure calculations, ab initio methods are employed. These methods are based on first principles of quantum mechanics without empirical parameters. While computationally more demanding than DFT, they provide benchmark-quality results for smaller systems and can be used to validate DFT findings. researchgate.net
Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of high-level ab initio calculations. These have been utilized to study the formation of various organic molecules, including those containing cyanide. rsc.orgcsic.es For instance, highly correlated ab initio calculations have been used to obtain geometries, energetics, and minimum energy paths for reactions involving cyanide isomers. rsc.org
Ab initio molecular dynamics (AIMD) combines ab initio calculations with molecular dynamics simulations, allowing the study of chemical reactions and dynamics with high accuracy. researchgate.net This approach can be particularly useful for investigating the thermal degradation of phosphonium (B103445) ionic liquids. researchgate.net
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of processes that occur over time, such as diffusion, conformational changes, and interactions with surrounding molecules. nsf.govtandfonline.comresearchgate.net
Simulations of Solvent Effects and Ion Transport
MD simulations are particularly well-suited for investigating the behavior of ionic liquids in different solvents. osti.govnih.gov The interactions between the tetrabutylphosphanium cation and the cyanide anion with solvent molecules can significantly influence the properties and reactivity of the ionic liquid. usgs.govrsc.org
Simulations can predict important transport properties such as:
Self-diffusivity: A measure of the translational mobility of individual ions. tandfonline.com
Ionic conductivity: The ability of the ionic liquid to conduct an electric current. tandfonline.com
Viscosity: A measure of the fluid's resistance to flow. tandfonline.comrsc.org
These properties are crucial for various applications of ionic liquids. The choice of force field, which describes the interactions between atoms, is critical for the accuracy of MD simulations. nsf.govrsc.org For phosphonium-based ionic liquids, force fields like AMBER have been shown to provide reasonable accuracy. nsf.govresearchgate.net
The following table illustrates the types of data that can be extracted from MD simulations of this compound in a solvent:
| Property | Description |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle, revealing the local structure and solvation shells. chula.ac.th |
| Coordination Number | The average number of nearest neighbors to a central ion, indicating the extent of ion pairing and solvation. |
| Mean Square Displacement (MSD) | Used to calculate the self-diffusion coefficient of the ions. |
| Hydrogen Bonding Analysis | Identifies and characterizes hydrogen bonds between the ions and solvent molecules. mdpi.com |
Conformational Analysis and Intermolecular Interactions
The flexible butyl chains of the tetrabutylphosphanium cation can adopt various conformations, which in turn affect the packing and intermolecular interactions within the liquid. MD simulations can explore the conformational landscape of the cation and identify the most probable arrangements. mdpi.com
The interactions between the cation and the cyanide anion, as well as between the ions themselves, are key to understanding the microscopic structure and macroscopic properties of the ionic liquid. nsf.gov MD simulations can quantify these interactions, often categorized into electrostatic and van der Waals contributions. chula.ac.th Analysis of these interactions helps to explain trends in physical properties like density and viscosity. nsf.gov
Hirshfeld surface analysis, often combined with computational methods, can be used to visualize and quantify intermolecular interactions in the crystalline state, which can provide insights into the interactions present in the liquid phase. acs.org
Mechanistic Modeling of Catalytic Pathways and Reaction Energy Profiles
This compound can act as a catalyst or be involved in various chemical reactions. Computational modeling is a powerful tool for elucidating the detailed mechanisms of these processes. nih.govrsc.orgosti.gov
For instance, DFT calculations can be used to model the nucleophilic attack of the cyanide anion in a reaction, providing insights into the bond-forming and bond-breaking steps. researchgate.net In the context of catalysis, computational studies can help to understand how the ionic liquid environment influences the catalytic cycle. acs.org Automated methods for mapping reaction pathways using meta-dynamics calculations are also emerging as valuable tools. researchgate.net
The table below summarizes key outputs from mechanistic modeling studies:
| Output | Description |
| Reaction Intermediates | Structures of transient species formed during the reaction. |
| Transition State Structures | The highest energy point along the reaction coordinate, which determines the activation energy. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur, which is directly related to the reaction rate. |
| Reaction Enthalpy (ΔH) | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |
| Free Energy Profile | The free energy changes along the reaction coordinate, which includes entropic effects and provides a more complete picture of reaction spontaneity. researchgate.net |
Prediction of Reactivity and Selectivity via Computational Chemistry
Computational chemistry has emerged as an indispensable tool for elucidating reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. nih.govrsc.org In the context of reactions involving this compound, theoretical investigations, primarily through methods like Density Functional Theory (DFT), provide deep insights into the factors governing reaction outcomes. nih.govnih.gov These computational approaches allow for the examination of transition states and intermediates that may be difficult or impossible to observe experimentally. rsc.orguni-muenchen.de By calculating the energetic profiles of possible reaction pathways, chemists can predict which products are likely to form and with what selectivity. acs.orgpkusz.edu.cn
Detailed research findings from computational studies on analogous systems, such as those involving the cyanide anion and phosphonium salts, illustrate the predictive power of these theoretical methods. For instance, DFT calculations are frequently employed to understand the role of the cation in stabilizing transition states and to rationalize observed stereoselectivities. acs.org
Interactive Data Table: Theoretical Parameters for Reactivity Prediction
Computational models can provide a wealth of data that correlates with chemical reactivity and selectivity. Below is an interactive table showcasing typical parameters that are calculated to predict the behavior of reactants and transition states in reactions analogous to those involving this compound.
| Parameter | Description | Typical Application in Reactivity Prediction |
| HOMO-LUMO Gap (eV) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller gap generally indicates higher reactivity. | Used to predict the reactivity of a substrate towards nucleophilic attack by the cyanide ion. A lower HOMO-LUMO gap in an electrophile suggests a more facile reaction. rsc.org |
| Activation Energy (kcal/mol) | The energy barrier that must be overcome for a reaction to occur. pkusz.edu.cn Lower activation energies correspond to faster reaction rates. | Comparing the activation energies of competing reaction pathways allows for the prediction of regioselectivity and stereoselectivity. The pathway with the lowest energy barrier is favored. |
| Transition State (TS) Geometry | The three-dimensional arrangement of atoms at the highest point on the reaction energy profile. | Analysis of the TS geometry can reveal key intermolecular interactions, such as hydrogen bonding or steric hindrance, that control selectivity. For example, it can explain why one diastereomer is formed preferentially over another. researchgate.net |
| Natural Bond Orbital (NBO) Charges | A method for calculating the distribution of electron density on individual atoms within a molecule. nih.gov | Used to identify the most electrophilic and nucleophilic sites in the reacting molecules, thereby predicting the site of cyanide attack. |
| Reaction Free Energy (ΔG) | The overall change in Gibbs free energy during a reaction. A negative value indicates a spontaneous reaction. | Determines the thermodynamic favorability of a reaction, indicating whether product formation is energetically favorable. uni-muenchen.de |
The data in this table is illustrative of the types of parameters generated in computational studies. Actual values are specific to the reaction being modeled.
Research into the reactivity of related cyanide salts has demonstrated the utility of these computational approaches. For example, in the cyanosilylation of ketones catalyzed by tetrabutylammonium (B224687) cyanide, computational studies have been used to account for the observed diastereoselectivities by analyzing the transition state structures. researchgate.net Similarly, DFT and time-dependent DFT (TD-DFT) calculations have been instrumental in understanding the mechanism of cyanide sensing, where the nucleophilic addition of the cyanide ion alters the electronic structure of a probe molecule, leading to a change in its spectroscopic properties. nih.govacs.orgrsc.org These studies often calculate parameters like HOMO and LUMO energy levels to explain the observed electronic transitions. rsc.org
Furthermore, computational investigations into reactions involving phosphonium salts have provided detailed mechanistic insights. uni-muenchen.de Theoretical studies on the Wittig reaction, for instance, have compared the reactivity of phosphonium ylides with other reagents, helping to explain the observed reaction outcomes. acs.org While not focused on this compound itself, these studies establish a clear precedent for the power of computational chemistry to predict reactivity and selectivity in systems containing the phosphonium moiety. The principles and methods used in these investigations are directly applicable to understanding and predicting the chemical behavior of this compound.
Environmental and Sustainability Considerations in Tetrabutylphosphanium Cyanide Research
Principles of Green Chemistry in Relation to Tetrabutylphosphanium Cyanide Use
The environmental impact of a chemical process can be quantified using metrics like the E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product. dokumen.pub A lower E-factor signifies a more environmentally acceptable process. The application of green chemistry principles directly targets the reduction of this value.
| Green Chemistry Principle | Relevance to this compound | Research Objective |
|---|---|---|
| Prevention | Given the toxicity of cyanide, preventing its release and the generation of cyanide-containing waste is paramount. scbt.comnih.gov | Develop high-yield reactions with minimal byproducts; implement effective catalyst recycling to prevent loss to waste streams. |
| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org | Design reactions where the phosphonium (B103445) cyanide cation and the cyanide anion are both integral to the desired transformation, minimizing "excess" atoms. |
| Safer Solvents & Auxiliaries | Many organic reactions use volatile and hazardous solvents that contribute significantly to waste and environmental impact. dokumen.pub | Minimize solvent use or replace traditional organic solvents with greener alternatives like water, supercritical fluids, or conduct reactions under solvent-free conditions. dokumen.pubacs.org |
| Catalysis | This compound often acts as a phase-transfer catalyst. Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled. sigmaaldrich.com | Enhance catalytic activity and turnover number to reduce the required amount of catalyst; develop heterogeneous or easily separable catalysts for simplified recovery and reuse. |
A primary focus of green chemistry is the reduction or elimination of hazardous solvents. dokumen.pub Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to a process's environmental footprint. dokumen.pub Research has explored several strategies to address this in the context of phase-transfer catalysis, a common application for tetrabutylphosphanium salts.
Solvent-Free Reactions: One of the most effective strategies is to conduct reactions without any solvent. Microwave irradiation, in conjunction with the use of supported reagents, has proven effective for various organic syntheses, offering enhanced reaction rates and high yields under solvent-free conditions. researchgate.net This approach, often involving a phase-transfer agent like a quaternary ammonium (B1175870) or phosphonium salt, drastically reduces waste. researchgate.net
Alternative Solvents: When a solvent is necessary, greener alternatives are sought. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), have been investigated as replacement media for reactions involving phase-transfer catalysts. acs.org While the solubility of catalysts like tetrabutylammonium (B224687) salts in scCO₂ can be limited, the reactions can still proceed effectively. acs.org Another innovative approach is the use of CO₂-expanded liquids, where the addition of pressurized CO₂ to an organic solvent can facilitate catalyst separation post-reaction. acs.org
Systematic Solvent Selection: Computational modeling frameworks have been developed to systematically select the best solvent for a given phase-transfer catalyst system. dtu.dk These models can predict outcomes like maximum product yield and the level of impurities in the organic phase, allowing researchers to choose a solvent that maximizes efficiency while minimizing environmental impact. For example, modeling can highlight solvents that lead to higher conversions, thereby reducing the amount of unreacted starting material and subsequent waste. dtu.dk
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Conventional Solvents | Use of traditional volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene (B28343). | High solubility of reactants and catalysts, well-understood reaction kinetics. | Toxicity, flammability, environmental pollution, significant waste generation. dokumen.pub |
| Solvent-Free Synthesis | Reactants are mixed directly, often with microwave assistance. researchgate.net | Eliminates solvent waste, reduces purification steps, can lead to faster reactions. researchgate.net | Not suitable for all reaction types; potential for localized overheating. |
| Supercritical Fluids (e.g., scCO₂) | Using a substance above its critical temperature and pressure as the solvent. | Non-toxic, non-flammable, easily removed post-reaction by depressurization. acs.org | Requires high-pressure equipment; limited solubility for ionic catalysts like phosphonium salts. acs.org |
The sixth principle of green chemistry states that energy requirements should be minimized for their environmental and economic impacts. acs.org Ideally, synthetic methods should be conducted at ambient temperature and pressure. acs.org In the context of this compound, this involves designing catalytic systems that operate under mild conditions.
Solvent Minimization and Replacement Strategies
Advancements in Recycling and Reusability of this compound Catalysts
The ability to separate and reuse a catalyst is a cornerstone of sustainable chemical production. rsc.orgfeeco.com For homogeneous catalysts like this compound, which are dissolved in the reaction medium, separation from the product can be challenging and energy-intensive. nih.gov Research is focused on developing methods to improve catalyst recyclability.
One approach is to immobilize the catalyst on a solid support, creating a heterogeneous catalyst that can be easily filtered off after the reaction. A study on a related catalyst, a cobalt-based Prussian blue analogue modified with tetrabutylammonium bromide, demonstrated excellent reusability. The catalyst system retained 98% of its original activity even after six reaction cycles. researchgate.net
More advanced strategies are also being explored. For instance, electrochemical methods have been developed for recycling homogeneous platinum and palladium catalysts. nih.gov This technique uses an applied electrical potential to selectively adsorb the catalyst onto an electrode and then release it into a fresh batch of reactants. nih.gov While not yet demonstrated specifically for this compound, such innovative methods represent a promising future direction for the efficient recycling of valuable homogeneous catalysts, preventing their loss and minimizing waste.
Strategies for Minimizing Environmental Impact in Synthesis and Application
The significant toxicity of this compound, which is classified as fatal if swallowed, inhaled, or in contact with skin, and very toxic to aquatic life with long-lasting effects, underscores the critical need for stringent control measures. nih.gov Minimizing its environmental impact is not just a matter of efficiency but of safety and regulatory compliance.
Key strategies include:
Waste-Minimized Synthesis: Developing synthetic protocols that are highly efficient and generate minimal waste is crucial. In the cyanosilylation of carbonyls, for example, the development of a heterogeneous fluoride-based catalyst allowed for the effective conversion of substrates under continuous flow conditions, achieving a very low E-factor of 0.04, indicating extremely low waste production. kuleuven.be
Catalytic Reduction of Cyanide: An innovative approach involves the catalytic transformation of the cyanide anion itself. Research has shown that an iron complex can catalyze the reduction of cyanide from a source like tetrabutylammonium cyanide ([TBA][CN]) into methane (B114726) and ammonia. acs.orgnih.gov This process, which mimics the function of nitrogenase enzymes, converts the highly toxic cyanide into valuable and less harmful chemicals. acs.orgnih.gov
Process Optimization and Green Metrics: The environmental performance of a process can be systematically evaluated and improved using green metrics beyond the E-factor. These include Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the final product, and Atom Economy, which calculates the proportion of reactant atoms incorporated into the desired product. acs.orgkuleuven.be Striving for a low PMI and high atom economy guides the development of more sustainable processes.
| Metric | Definition | Goal for a "Green" Process |
|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%. acs.org | As close to 100% as possible. |
| Environmental Factor (E-Factor) | Total mass of waste / Mass of product. dokumen.pub | As close to zero as possible. |
| Process Mass Intensity (PMI) | Total mass input (raw materials, solvents, etc.) / Mass of product. kuleuven.be | As low as possible (approaching 1). |
Lifecycle Assessment Methodologies in the Context of Phosphonium Cyanide Chemistry
A Lifecycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave"). acs.org The framework for conducting an LCA is standardized by ISO norms 14040 and 14044. acs.org
While a specific LCA for this compound is not publicly available, LCAs for related phosphorus compounds and processes using analogous catalysts provide valuable insights into the methodology.
Case Study: Phosphorus-Based Flame Retardants: A recent "cradle-to-grave" LCA was conducted on a phosphinate-based flame retardant. acs.org The study evaluated environmental impacts across various categories, including climate change and resource depletion, using the Product Environmental Footprint (PEF) method. acs.org A key aspect of the analysis involved allocating the environmental burdens among the main product and byproducts, such as phosphine (B1218219), based on their economic value. acs.org
These examples demonstrate how LCA can be a powerful tool in the context of phosphonium cyanide chemistry. By systematically modeling the entire production process, including raw material sourcing, energy inputs, synthesis, and waste treatment, an LCA can identify the key "hotspots" of environmental impact. This allows researchers and manufacturers to focus their improvement efforts on the most critical stages to create a truly more sustainable chemical product.
Future Research Directions and Emerging Applications
Integration with Flow Chemistry and Continuous Processing
The transition from batch to continuous flow processing represents a major leap in chemical manufacturing, offering enhanced safety, efficiency, and scalability. Tetrabutylphosphanium cyanide is an excellent candidate for this technological shift, particularly due to the hazardous nature of cyanide reagents.
Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is critical when handling highly reactive species like the cyanide anion. rsc.org The use of a non-volatile cyanide source like this compound within a closed-loop flow system drastically minimizes operator exposure and the risk of accidental release. gre.ac.uk Research has demonstrated that flow electrochemistry using tetrabutylammonium (B224687) cyanide, a related quaternary ammonium (B1175870) salt, can achieve higher yields and scalability for cyanation reactions compared to traditional batch methods. gre.ac.uk This direct electrocyanation avoids the need for volatile and more hazardous cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN). gre.ac.uk
Future research will likely focus on designing dedicated flow reactors optimized for reactions involving this compound. These systems could enable the on-demand generation and immediate consumption of reactive intermediates, telescoping multi-step syntheses into a single, streamlined process. rsc.org
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Safety | Higher risk of exposure to toxic reagents; potential for thermal runaway. | Minimized exposure in a closed system; superior heat and mass transfer reduces risks. rsc.org |
| Throughput | Moderate, limited by reactor volume. | High, capable of continuous production (e.g., up to 1 ton/day). |
| Control | Less precise control over reaction time and temperature gradients. | Precise control over residence time, temperature, and mixing. rsc.org |
| Scalability | Often challenging, requires re-optimization. | More straightforward scaling by running the reactor for longer periods or "numbering-up". gre.ac.uk |
| Yield/Selectivity | Can be lower due to side reactions and lack of precise control. | Often higher due to rapid mixing and precise control, minimizing byproduct formation. gre.ac.uk |
Novel Catalyst Design and Immobilization Techniques
While this compound is effective as a homogeneous catalyst or reagent, its immobilization onto solid supports is a key future direction to bridge the gap between homogeneous and heterogeneous catalysis. Immobilization simplifies catalyst separation from the reaction mixture, enhances reusability, and can prevent catalyst decomposition. rsc.org
Emerging techniques applicable to this compound include:
Covalent Attachment: The phosphonium (B103445) cation can be chemically bonded to polymer supports or silica (B1680970) surfaces. This strategy relies on modifying the support with functional groups that can react to permanently anchor the catalyst. uu.nl
Encapsulation: Techniques like atomic layer deposition (ALD) can be used to apply a porous metal oxide layer over catalyst molecules that have been attached to a support surface. This "encapsulation" physically traps the catalyst, preventing it from leaching into the solvent while still allowing reactants to access the active sites. rsc.org
Adsorption on Supports: The salt can be adsorbed onto materials with high surface areas, such as metal-organic frameworks (MOFs) or functionalized silica. For instance, studies have shown that modifying catalyst surfaces with related tetrabutylammonium salts can create highly active and stable heterogeneous systems. researchgate.net
The development of these immobilized catalysts would be particularly valuable for continuous flow processes, enabling the creation of packed-bed reactors for sustained, efficient chemical production. mdpi.com
| Immobilization Technique | Support Material | Primary Advantage | Potential Challenge |
|---|---|---|---|
| Covalent Attachment | Polystyrene, Silica Gel | High stability, prevents leaching. uu.nl | May require complex synthesis; potential for reduced activity. |
| Adsorption | Metal-Organic Frameworks (MOFs), Activated Carbon | Simple preparation, high catalyst loading. | Potential for catalyst leaching, especially in polar solvents. |
| Encapsulation (e.g., via ALD) | Metal Oxides (e.g., Al₂O₃, TiO₂) on a support | Excellent prevention of leaching; enhances stability. rsc.org | Can introduce mass transfer limitations if the coating is too thick. |
| Entrapment in Fibrillated Films | PTFE | Creates flexible, mechanically stable catalytic films for flow reactors. mdpi.com | Mass transfer limitations can occur in thicker films. mdpi.com |
Application in Supramolecular Chemistry and Materials Science
Supramolecular chemistry, which focuses on non-covalent interactions, offers a sophisticated platform for utilizing the distinct properties of the tetrabutylphosphonium (B1682233) cation and the cyanide anion. rsc.org The cyanide anion is a well-studied guest for various molecular receptors, making it a target for anion sensing and recognition. acs.orgrsc.org
Future research could explore the use of this compound as a building block for novel functional materials:
Anion-Responsive Gels: Supramolecular gels that change phase or color in response to specific anions are an emerging area. rsc.org this compound could be incorporated into gelator molecules where the release or binding of the cyanide anion triggers a macroscopic change, useful for sensing applications.
Liquid Crystals: The bulky, symmetric nature of the tetrabutylphosphonium cation paired with the linear cyanide anion could be exploited to design novel ionic liquid crystals, where the material's phase can be controlled by temperature or electric fields.
Host-Guest Systems: The cyanide anion from this compound can act as a guest in complex host molecules. This interaction can be used to create chemosensors where the binding of cyanide displaces an indicator dye, leading to a colorimetric or fluorescent signal. acs.org
The field is moving beyond simple recognition towards creating materials where anion binding controls function, a domain where this compound could serve as a key component. rsc.org
Interdisciplinary Research with Biological and Nanoscience Fields
The convergence of chemistry with biology and nanoscience presents exciting, albeit speculative, future directions for this compound. nih.govnih.gov While the compound itself has toxic properties, its components can be used as tools in highly controlled research settings.
Nanoscience: Gold nanoparticles (AuNPs) and other nanomaterials are widely used in sensing. acs.org this compound could be used to functionalize nanoparticle surfaces, where the cyanide ligand attaches to the metal and the phosphonium cation provides solubility in organic media. This could lead to new types of catalytic or sensing nanostructures.
Biological Probes and Sensors: The detection of cyanide is crucial in environmental monitoring and clinical toxicology. nih.gov Research has shown the use of fluorescent probes to detect cyanide within living cells, such as HeLa cells. acs.org In this context, this compound could serve as a reliable, soluble standard for calibrating such intracellular sensors or for studying the biological mechanisms of cyanide toxicity in a controlled manner.
This interdisciplinary work positions this compound not as a therapeutic agent, but as a specialized chemical tool to enable research in nano-oncology, biosensor development, and advanced diagnostics. nih.gov
Predictive Modeling and Machine Learning in Reaction Discovery and Optimization
The complexity of chemical reactions makes predicting their outcomes a significant challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate discovery and optimize reaction conditions, reducing the need for extensive empirical experimentation. medium.comnih.gov
For this compound, predictive modeling could be applied in several ways:
Reaction Optimization: AI models can be trained on data from reactions involving this compound to predict how variables like solvent, temperature, and co-catalysts affect yield and selectivity. This is particularly relevant for phosphonium-based systems, where ML has already been used to predict physicochemical properties. researchgate.net
Discovery of New Reactions: By analyzing vast datasets of chemical transformations, ML algorithms could identify novel, non-intuitive reaction pathways where this compound could be a uniquely effective reagent or catalyst.
Computational Screening: Models can predict the properties of hypothetical materials or catalysts incorporating the this compound motif, allowing researchers to screen thousands of possibilities computationally before committing to laboratory synthesis.
The development of robust predictive models requires large, high-quality datasets. Future efforts will involve generating this data through high-throughput experimentation, which can then be used to train increasingly accurate and powerful ML tools.
| ML Application | Input Data | Predicted Output | Potential Impact |
|---|---|---|---|
| Reaction Optimization | Reactants, solvent, temperature, concentration, reaction time. | Product yield, selectivity, reaction rate. | Faster process development, reduced waste, lower costs. |
| QSAR Modeling | Molecular descriptors of substrates. | Reactivity with this compound. | Prediction of substrate scope for a new reaction. |
| Materials Discovery | Structural properties of host molecules. | Binding affinity for the cyanide anion. | Accelerated design of new sensors and responsive materials. |
| Process Control | Real-time sensor data from a flow reactor. | Optimal flow rate, temperature adjustments. | Autonomous optimization of continuous manufacturing processes. surrey.ac.uk |
Q & A
Basic Research Questions
Q. What synthetic methods are employed for preparing Tetrabutylphosphanium cyanide, and what analytical techniques ensure its purity?
- Methodological Answer : this compound is typically synthesized via quaternization of tributylphosphine with cyanide sources (e.g., KCN or NaCN) under anhydrous conditions. Purification involves recrystallization from polar aprotic solvents (e.g., acetonitrile) to remove unreacted precursors. Key characterization techniques include:
- ³¹P NMR spectroscopy : Confirms successful quaternization by observing a downfield shift (~30–40 ppm) compared to tributylphosphine .
- Elemental analysis : Validates stoichiometric ratios of C, H, N, and P.
- Ion chromatography : Quantifies cyanide content and detects impurities like halides .
Q. How is this compound utilized as a phase-transfer catalyst in nucleophilic substitution reactions?
- Methodological Answer : Its lipophilic cation facilitates the transfer of cyanide ions into organic phases, enhancing reaction rates. Researchers should:
- Optimize catalyst loading (typically 1–5 mol%) in biphasic systems (e.g., water/toluene).
- Monitor reaction progress via GC-MS or HPLC to track cyanide incorporation .
- Compare kinetics with alternative catalysts (e.g., tetrabutylammonium cyanide) to assess cation effects on ion-pair stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to cyanide toxicity, researchers must:
- Use fume hoods and personal protective equipment (PPE) to prevent inhalation/contact.
- Store the compound in airtight, labeled containers away from acids to avoid HCN release.
- Implement cyanide antidote kits (e.g., sodium thiosulfate) in emergency protocols .
Advanced Research Questions
Q. How can mechanistic studies clarify the role of this compound in enantioselective cyanohydrin synthesis?
- Methodological Answer :
- Conduct kinetic isotopic effect (KIE) studies using deuterated substrates to identify rate-determining steps.
- Use chiral HPLC or NMR to evaluate enantiomeric excess (ee) and correlate with cation structural modifications.
- Perform computational modeling (DFT) to map transition states and assess cation-anion interactions .
Q. What experimental designs resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer :
- Systematically vary solvents (polar vs. nonpolar) and temperatures, using gravimetric analysis for solubility measurements.
- Apply the van’t Hoff equation to calculate thermodynamic parameters (ΔH, ΔS) and identify outliers.
- Cross-validate results with standardized IUPAC protocols to minimize procedural discrepancies .
Q. How does the ionic liquid matrix affect the stability and reactivity of this compound in prolonged reactions?
- Methodological Answer :
- Use accelerated stability testing (e.g., 40–60°C) to monitor decomposition via FTIR or Raman spectroscopy.
- Compare cyanide release profiles in ionic liquids (e.g., [BMIM][BF₄]) vs. conventional solvents using ion-selective electrodes.
- Analyze degradation products (e.g., tributylphosphine oxide) via LC-MS to propose degradation pathways .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for interpreting conflicting catalytic activity data in this compound studies?
- Methodological Answer :
- Apply multivariate analysis (ANOVA) to isolate variables (e.g., moisture content, solvent purity).
- Use error propagation models to assess uncertainty in kinetic measurements.
- Replicate experiments under strictly controlled conditions (e.g., inert atmosphere) to verify reproducibility .
Q. How can researchers design experiments to differentiate between homogeneous and heterogeneous catalytic mechanisms involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
